molecular formula C25H22N4O4S B2663533 3-((tetrahydrofuran-2-yl)methyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 1029790-67-7

3-((tetrahydrofuran-2-yl)methyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2663533
M. Wt: 474.54
InChI Key: YZCSHIRGIQYYCM-UHFFFAOYSA-N
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Description

Unfortunately, I couldn’t find any specific description of this compound.



Synthesis Analysis

No information was found regarding the synthesis of this compound.



Molecular Structure Analysis

I couldn’t find any data on the molecular structure of this compound.



Chemical Reactions Analysis

There is no available information on the chemical reactions involving this compound.



Physical And Chemical Properties Analysis

No data was found on the physical and chemical properties of this compound.


Scientific Research Applications

Synthesis Methods and Chemical Properties

Heterocyclic compounds, including those with pyrimidine, oxadiazole, and tetrahydrofuran moieties, are synthesized through various methods, such as microwave irradiative cyclocondensation, which has been utilized for creating pyrimidine-linked pyrazole heterocyclics demonstrating insecticidal and antibacterial potential (Deohate & Palaspagar, 2020). Additionally, Multicomponent Cyclocondensation Reactions (MCRs) have facilitated the synthesis of pyrimidine derivatives showcasing antioxidant properties and potential as corrosion inhibitors (Akbas et al., 2018).

Potential Pharmaceutical Applications

Research on pyrimidine and oxadiazole derivatives has revealed their significant antimicrobial, anticancer, and anti-inflammatory activities. For example, substituted 1,3,4-oxadiazolyl tetrahydropyridines were investigated for their anticancer properties, highlighting the potential of these compounds in developing new cancer therapies (Redda & Gangapuram, 2007). Another study focused on the antinociceptive and anti-inflammatory properties of thiazolopyrimidine derivatives, further indicating the therapeutic potential of these heterocyclic compounds in pain and inflammation management (Selvam et al., 2012).

Safety And Hazards

There is no available information on the safety and hazards associated with this compound.


Future Directions

As there is no available information on this compound, it’s difficult to predict future directions. However, if this is a novel compound, it could be interesting to explore its properties and potential applications in future research.


Please note that the lack of information could be due to the novelty of the compound, or it may not be widely studied. If you have access to more specific or proprietary databases, you might be able to find more information. Alternatively, if this is a compound you or your team have synthesized, you might be the first to discover its properties! Please consult with a professional chemist or a related expert for more accurate information.


properties

IUPAC Name

2-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(oxolan-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O4S/c1-15-6-4-7-16(12-15)23-26-20(33-28-23)14-34-25-27-21-18-9-2-3-10-19(18)32-22(21)24(30)29(25)13-17-8-5-11-31-17/h2-4,6-7,9-10,12,17H,5,8,11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZCSHIRGIQYYCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CSC3=NC4=C(C(=O)N3CC5CCCO5)OC6=CC=CC=C64
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((tetrahydrofuran-2-yl)methyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one

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